5-ethyl-N-[3-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide
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Overview
Description
5-ethyl-N-[3-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide is a complex organic compound that belongs to the class of sulfonamides These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-N-[3-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with elemental sulfur or a sulfur source under acidic conditions.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the thiophene derivative with chlorosulfonic acid, followed by the addition of an amine to form the sulfonamide.
Attachment of the Piperidinone Moiety: The piperidinone moiety is attached through a nucleophilic substitution reaction, where the amine group of the sulfonamide reacts with a piperidinone derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiophene ring and the phenyl ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and catalysts such as palladium on carbon (Pd/C) are used under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene and phenyl derivatives.
Scientific Research Applications
5-ethyl-N-[3-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anti-inflammatory, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-ethyl-N-[3-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. The piperidinone moiety may interact with hydrophobic pockets, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-phenylthiophene-2-sulfonamide: Lacks the piperidinone moiety, resulting in different biological activity.
5-ethylthiophene-2-sulfonamide: Similar structure but without the phenyl and piperidinone groups.
N-[3-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide: Similar but without the ethyl group on the thiophene ring.
Uniqueness
5-ethyl-N-[3-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of the ethyl group, piperidinone moiety, and sulfonamide group together enhances its potential as a versatile compound in various fields of research.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
5-ethyl-N-[3-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S2/c1-2-15-9-10-17(23-15)24(21,22)18-13-6-5-7-14(12-13)19-11-4-3-8-16(19)20/h5-7,9-10,12,18H,2-4,8,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQZOFDAZZPEWKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NC2=CC(=CC=C2)N3CCCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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